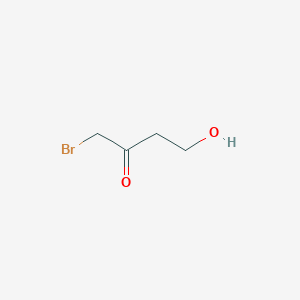

1-Bromo-4-hydroxy-2-butanone

説明

1-Bromo-4-hydroxy-2-butanone is an intermediate in the synthesis of 3-Ethyl-2,5-pyrazinediethanol, an impurity of Clavulanic Acid .

Synthesis Analysis

The traditional synthetic method of 4-hydroxy-2-butanones involves formaldehyde and acetone directly closing in a dilute alkaline solution . There are also other methods involving bromination and other reactions .Molecular Structure Analysis

The molecular formula of 1-Bromo-4-hydroxy-2-butanone is C4H7BrO2. It has an average mass of 167.001 Da and a monoisotopic mass of 165.962936 Da .Chemical Reactions Analysis

1-Bromo-4-hydroxy-2-butanone is used as a potential regulatory site-directed reagent for the residue C221 on pyruvate decarboxylase . It’s also used as a reagent for aromatic bromination with sodium hydride in DMSO .Physical And Chemical Properties Analysis

1-Bromo-4-hydroxy-2-butanone has a predicted boiling point of 243.7±15.0 °C and a predicted density of 1.631±0.06 g/cm3 . It’s slightly soluble in Chloroform, DMSO, and Methanol .科学的研究の応用

1. Synthesis and Selectivity in Pharmaceutical and Food Industries

1-Bromo-4-hydroxy-2-butanone is primarily used as an important chemical intermediate in pharmaceutical and food industries. Its synthesis from formaldehyde and acetone via the aldol reaction has been optimized using basic ionic liquids as catalysts, enhancing selectivity and reducing side reactions. Tetraoctyl ammonium hydroxide has been identified as the most effective catalyst in this process, yielding a selectivity of 91.1% at 40°C (Wang & Cai, 2021).

2. Role in Attracting Fruit Flies

Research shows that derivatives of 1-Bromo-4-hydroxy-2-butanone can act as attractants for fruit flies. This application is significant in agriculture for pest control and management. The compound synthesized for this purpose has demonstrated effectiveness in attracting fruit flies in field tests (Pradika, Pranowo, & Matsjeh, 2020).

3. Reactivity in Supercritical Synthesis

In the supercritical synthesis of 1-Bromo-4-hydroxy-2-butanone, the reactivity of formaldehyde is a critical aspect. This method, which is fast and yields high production, has been used to produce 1-Bromo-4-hydroxy-2-butanone as an intermediate for vitamin A and fragrances. Detailed kinetic models have been developed to better understand the reaction pathways in this process (Chen, Yao, Yin, & Yuan, 2022).

4. Experimental and Theoretical Studies

Various experimental and theoretical studies have been conducted to explore the properties and reactions of 1-Bromo-4-hydroxy-2-butanone. These studies include the investigation of its gas-phase elimination kinetics, the synthesis of radiolabeled derivatives, and studies on its microsolvation. Such research provides deeper insights into its behavior and potential applications in various scientific fields (Graterol, Rotinov, Córdova, & Chuchani, 2005).

Safety and Hazards

Inhalation of vapors or dust of 1-Bromo-4-hydroxy-2-butanone is extremely irritating. It may cause burning of eyes and lachrymation (flow of tears). It may cause coughing, difficult breathing, and nausea . It’s recommended to avoid breathing vapors, mist, or gas, and to avoid contact with skin, eyes, and clothing .

特性

IUPAC Name |

1-bromo-4-hydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c5-3-4(7)1-2-6/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGNXNJJIJMFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-hydroxy-2-butanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1374818.png)

![tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B1374824.png)